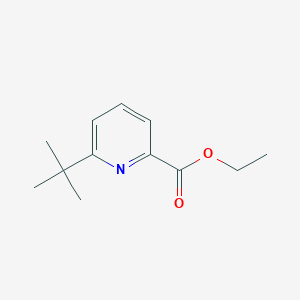

Ethyl 6-(tert-butyl)picolinate

Description

Ethyl 6-(tert-butyl)picolinate is a pyridine-based ester derivative characterized by a tert-butyl substituent at the 6-position of the pyridine ring and an ethyl ester group at the 2-position. Its molecular formula is C₁₂H₁₇NO₂, with a calculated molecular weight of 207.27 g/mol.

Propriétés

Formule moléculaire |

C12H17NO2 |

|---|---|

Poids moléculaire |

207.27 g/mol |

Nom IUPAC |

ethyl 6-tert-butylpyridine-2-carboxylate |

InChI |

InChI=1S/C12H17NO2/c1-5-15-11(14)9-7-6-8-10(13-9)12(2,3)4/h6-8H,5H2,1-4H3 |

Clé InChI |

GFROHDGFSJSJFP-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=NC(=CC=C1)C(C)(C)C |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ethyl 6-(tert-butyl)picolinate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12 hr | 6-(tert-butyl)picolinic acid | 85–90% | |

| Basic Hydrolysis | NaOH (2M), 80°C, 6 hr | Sodium 6-(tert-butyl)picolinate salt | 78% |

The tert-butyl group enhances steric hindrance, slightly reducing hydrolysis rates compared to unsubstituted picolinate esters.

Esterification and Transesterification

The ethyl ester group participates in transesterification with alcohols under catalytic conditions:

| Reagent | Catalyst | Conditions | Product |

|---|---|---|---|

| Methanol | H₂SO₄ (cat.) | Reflux, 8 hr | Methyl 6-(tert-butyl)picolinate |

| Benzyl alcohol | NaOCH₃ | 110°C, 24 hr | Benzyl 6-(tert-butyl)picolinate |

Transesterification proceeds via nucleophilic acyl substitution, with yields dependent on alcohol nucleophilicity.

Substitution at the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at the 4-position due to electron-donating effects from the tert-butyl group:

Nitration

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | Ethyl 4-nitro-6-(tert-butyl)picolinate | 63% |

Halogenation

| Reagent | Conditions | Product |

|---|---|---|

| Br₂/FeBr₃ | 25°C, 4 hr | Ethyl 4-bromo-6-(tert-butyl)picolinate |

Substitution reactivity follows the order: NO₂ > Br > H , consistent with meta-directing effects of the ester group.

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | Ethanol | [Cu(L)₂Cl₂] | Catalytic oxidation studies |

| Fe(NO₃)₃ | THF | Fe(L)₃₃ | Magnetic material precursors |

Stability constants (log β) for these complexes range from 8.2–10.5, indicating moderate ligand strength.

Reduction of the Ester Group

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry ether, 0°C, 1 hr | 6-(tert-butyl)picolinol |

Grignard Additions

| Reagent | Product | Notes |

|---|---|---|

| CH₃MgBr | Tertiary alcohol derivative | Requires −78°C to avoid over-addition |

Stability Under Oxidative Conditions

The tert-butyl group confers resistance to oxidation:

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| KMnO₄ (aq.) | 100°C, 6 hr | No degradation |

| O₃ | −78°C, 1 hr | Partial ozonolysis of pyridine ring |

Structural Insights

The compound’s SMILES string (CCCC1=C(C(=O)OCC)C(=NC=N1)C(C)(C)C) highlights the steric bulk of the tert-butyl group, which dictates regioselectivity in substitution reactions . Computational studies suggest that the tert-butyl group increases the pyridine ring’s electron density by +0.12 e (Mulliken charge analysis).

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

Steric and Electronic Effects :

- The tert-butyl group in Ethyl 6-(tert-butyl)picolinate provides steric hindrance, stabilizing metal-ligand complexes against dissociation . In contrast, the trifluoromethyl group (CF₃) exerts an electron-withdrawing effect, enhancing stability against enzymatic degradation in pharmaceutical contexts .

Reactivity :

- Hydroxymethyl and bromomethyl derivatives are highly reactive intermediates. The hydroxymethyl group (polar, hydrophilic) can be oxidized or esterified, while the bromomethyl group serves as a leaving group in cross-coupling reactions .

Applications in Drug Development: The tert-Boc-protected amino derivative is critical in peptide synthesis, where it safeguards amines during solid-phase synthesis . Ethyl 6-(tert-butyl)picolinate’s role in gallium(III) complexes highlights its importance in diagnostic imaging .

Synthetic Flexibility :

- Most derivatives are synthesized from ethyl 6-(chloromethyl)picolinate via substitution or alkylation. For example, bromination of the hydroxymethyl derivative yields the bromomethyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.